2,4-dihydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a hydrazide-hydrazone derivative of 2,4-dihydroxybenzoic acid. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions
Major Products
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Ethers and esters
Scientific Research Applications
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Studied for its potential anticancer activity, particularly against human cancer cell lines
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound can inhibit bacterial growth by interfering with cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dihydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide
- 2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes .
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-5-3-2-4-10(14)9-16-17-15(20)12-7-6-11(18)8-13(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
XCYIEEXSDJQDNG-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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